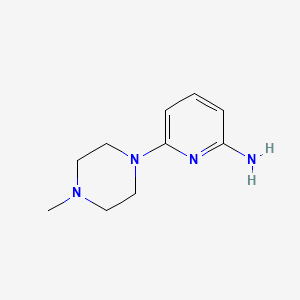

6-(4-Methylpiperazin-1-yl)pyridin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(4-methylpiperazin-1-yl)pyridin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4/c1-13-5-7-14(8-6-13)10-4-2-3-9(11)12-10/h2-4H,5-8H2,1H3,(H2,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBHJKIRVTPGZOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC=CC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54132-20-6 | |

| Record name | 6-(4-methylpiperazin-1-yl)pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 6 4 Methylpiperazin 1 Yl Pyridin 2 Amine and Its Structural Analogs

Strategic Approaches to Core Scaffold Construction

The synthesis of the 2-aminopyridine (B139424) core, central to the target molecule, is achieved through various strategic routes. These methods prioritize efficiency, atom economy, and the ability to introduce molecular diversity.

Multi-Component and Cascade Reaction Development

Multi-component reactions (MCRs) and cascade reactions have emerged as powerful tools for the rapid assembly of complex molecules from simple precursors in a single operation. nih.govwindows.net For the synthesis of 2-aminopyridine derivatives, these strategies offer significant advantages, including reduced synthesis time, lower costs, and environmental benefits. dicp.ac.cnacs.org

One notable approach involves a base-promoted cascade reaction where N-propargylic β-enaminones react with N-substituted formamides. dicp.ac.cnacs.org This transition-metal-free method proceeds at room temperature using sodium hydroxide (B78521) and yields densely substituted 2-aminopyridines. The formyl group acts as a traceless activating group, facilitating the nucleophilic addition and being subsequently removed in situ. dicp.ac.cnacs.org Another efficient strategy is the regioselective cascade reaction of 1,1-enediamines with α,β-unsaturated ketones, which provides a concise procedure for synthesizing 4-aryl-2-aminopyridine compounds in an environmentally friendly solvent like ethanol (B145695). researchgate.net

Iron(III)-catalyzed cascade reactions between 2-aminopyridines and nitroolefins have also been developed, leading to the synthesis of related heterocyclic systems like imidazo[1,2-a]pyridines through a Michael addition followed by intramolecular cyclization and denitration. lookchem.com These methodologies highlight the utility of cascade sequences in building heterocyclic complexity around the 2-aminopyridine core.

| Reaction Type | Key Reactants | Catalyst/Promoter | Key Features | Reference |

|---|---|---|---|---|

| Base-Promoted Cascade | N-propargylic β-enaminones, Formamides | NaOH | Transition-metal-free; proceeds at room temperature; high efficiency. | dicp.ac.cnacs.org |

| Regioselective Cascade | 1,1-Enediamines, (E)-ethyl 2-oxo-4-phenylbut-3-enoates | Piperidine | Environmentally friendly solvent (EtOH); good to moderate yields. | researchgate.net |

| Iron(III)-Catalyzed Cascade | 2-Aminopyridines, Nitroolefins | FeCl₃ | Leads to fused ring systems (imidazo[1,2-a]pyridines); uses an inexpensive catalyst. | lookchem.com |

Pyridine (B92270) Ring Functionalization and Derivatization Strategies

Once the 2-aminopyridine scaffold is constructed, its functionalization and derivatization are crucial for creating structural analogs. Modern synthetic methods allow for precise modification of the pyridine ring.

A prominent strategy is the transition-metal-catalyzed C–H bond functionalization, which allows for the direct introduction of new substituents onto the pyridine core without pre-functionalization. rsc.org For instance, N-aryl-2-aminopyridines can undergo chelation-assisted C–H activation, where the pyridyl group directs the catalyst to a specific position, enabling annulation and functionalization reactions. rsc.org Another approach involves the regioselective redox alkylation of pyridine N-oxide derivatives. By activating the N-oxide with trifluoromethanesulfonic anhydride, nucleophiles like malonate anions can be added selectively at either the 2- or 4-position of the pyridine ring. nih.gov These methods provide powerful avenues for elaborating the core structure to generate a library of analogs.

Nucleophilic Aromatic Substitution (SNAr) for Piperazine (B1678402) Moiety Introduction

The introduction of the 4-methylpiperazine group at the 6-position of the 2-aminopyridine ring is commonly achieved via Nucleophilic Aromatic Substitution (SNAr). This reaction is a cornerstone for synthesizing piperazine-containing drugs. nih.gov The SNAr mechanism on a pyridine ring involves the attack of a nucleophile (in this case, 1-methylpiperazine) on an electron-deficient carbon atom bearing a suitable leaving group, such as a halogen (Cl, F) or a triflate.

The reaction is highly regioselective, favoring the 2- and 4-positions (and by extension, the electronically equivalent 6-position). stackexchange.comyoutube.com This preference is due to the ability of the nitrogen atom in the pyridine ring to stabilize the negative charge of the intermediate Meisenheimer complex through resonance. stackexchange.com The presence of electron-withdrawing groups, such as a nitro group, on the pyridine ring can further activate it towards nucleophilic attack. nih.gov For example, the reaction of 2-chloro-3-nitropyridine (B167233) with piperazine proceeds efficiently due to the activating effect of the adjacent nitro group. nih.gov In the synthesis of related compounds, a common precursor is a 2-amino-6-halopyridine, which reacts with 1-methylpiperazine, often in a suitable solvent and sometimes with a base, to yield the desired product.

Recent advances include the development of catalytic SNAr reactions. For instance, a ruthenium(II) catalyst can activate aminopyridines for SNAr with amine nucleophiles via transient η⁶-coordination, enabling the substitution of an amino group, which is typically a poor leaving group. thieme-connect.de

| Pyridine Substrate | Nucleophile | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-Chloro-5-nitropyridine | Piperazine | n-Butanol, 95 °C | 5-(Piperazin-1-yl)-2-nitropyridine | googleapis.com |

| 2-Chloro-3-nitropyridine | Piperazine | Acetonitrile, reflux | 1-(3-Nitropyridin-2-yl)piperazine | nih.gov |

| 2-Aminopyridines | Various amines | Ru(II) catalyst, 140 °C | Substituted Pyridylamines | thieme-connect.de |

Catalytic Approaches in Synthesis

Catalysis plays a vital role in the modern synthesis of 6-(4-Methylpiperazin-1-yl)pyridin-2-amine and its analogs, offering mild conditions and high selectivity for bond formation and modification.

Palladium-Mediated Cross-Coupling Reactions (e.g., Sonogashira Coupling)

Palladium-catalyzed cross-coupling reactions are indispensable for forming C-C and C-N bonds in heterocyclic chemistry. nih.gov The Sonogashira coupling, which forms a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne, is a prime example. libretexts.orgwikipedia.org This reaction typically employs a palladium(0) catalyst, a copper(I) co-catalyst, and a mild base. wikipedia.orgscirp.org

In the context of 2-aminopyridine derivatives, a 6-halo-2-aminopyridine precursor can be coupled with various terminal alkynes to introduce diverse functionality at the 6-position. scirp.orgscirp.org The mild reaction conditions of the Sonogashira coupling tolerate a wide range of functional groups, making it a versatile tool for late-stage diversification of the core scaffold. wikipedia.orgscirp.org

Other palladium-catalyzed reactions, such as the Suzuki coupling (using boronic acids) and Buchwald-Hartwig amination (for C-N bond formation), are also extensively used. rsc.orgresearchgate.net For instance, a Suzuki reaction could couple a 6-chloro-2-aminopyridine derivative with an arylboronic acid to form a 6-aryl-2-aminopyridine analog. researchgate.net These reactions provide robust and flexible pathways to a vast array of structural analogs.

| Reaction | Substrates | Catalyst System | Bond Formed | Reference |

|---|---|---|---|---|

| Sonogashira Coupling | 2-Amino-3-bromopyridine, Terminal Alkyne | Pd(CF₃COO)₂, PPh₃, CuI | C(sp²)-C(sp) | scirp.org |

| Suzuki Coupling | 6-Chloro-2,4-diaminopyrimidine, Aryl Boronic Acid | Pd(PPh₃)₄ | C(sp²)-C(sp²) | researchgate.net |

| Buchwald-Hartwig Amination | Aryl Halide, Amine | Pd Catalyst, Ligand (e.g., BrettPhos, RuPhos) | C(Aryl)-N | rsc.org |

Chemo- and Regioselective Hydrogenation of Pyridine Derivatives

The synthesis of structural analogs containing partially or fully reduced pyridine rings (i.e., dihydropyridines, tetrahydropyridines, and piperidines) relies on selective hydrogenation methods. Catalytic hydrogenation of the pyridine ring can be challenging due to its aromatic stability, often requiring harsh conditions. However, modern catalytic systems offer milder and more selective alternatives.

Rhodium complexes have proven particularly effective for the transfer hydrogenation of pyridinium (B92312) salts. liv.ac.uk Using a formic acid/triethylamine (B128534) mixture as the hydrogen source, these catalysts can reduce pyridiniums to either piperidines or 1,2,3,6-tetrahydropyridines with high chemoselectivity, depending on the substitution pattern of the starting material. liv.ac.uk This method is efficient, with catalyst loadings as low as 0.005 mol% being effective. liv.ac.uk

Another regioselective approach is the rhodium-catalyzed hydroboration of pyridines. nih.gov This reaction with pinacolborane selectively yields N-boryl-1,2-dihydropyridines, providing a pathway to functionalized, partially saturated rings. nih.gov These selective reduction techniques are crucial for expanding the chemical space of analogs based on the this compound scaffold.

| Method | Substrate | Catalyst | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Transfer Hydrogenation | Quaternary Pyridinium Salts | [Cp*RhCl₂]₂ | Piperidines or 1,2,3,6-Tetrahydropyridines | Highly chemoselective; mild conditions (40 °C). | liv.ac.uk |

| Hydroboration | Pyridines | Rhodium complex | N-Boryl-1,2-dihydropyridines | Highly regioselective for 1,2-addition. | nih.gov |

Organocatalytic and Metal-Free Synthetic Pathways

The drive to replace heavy metal catalysts, which can be costly and pose environmental and health risks due to potential leaching into final products, has spurred the development of organocatalytic and metal-free synthetic routes. These methods offer alternative activation strategies for forming the critical C-N bonds in molecules like this compound.

Organocatalytic approaches for the asymmetric amination of carbonyl compounds have become highly useful synthetic methodologies. mdpi.com Proline and its derivatives are often used as catalysts for reactions such as the α-amination of aldehydes and ketones, which can generate chiral building blocks. mdpi.com While not a direct synthesis of the target compound, these principles can be applied to create complex chiral amines that could be precursors or analogs.

For the synthesis of the 2-aminopyridine core, metal-free methods often start from pyridine N-oxides. These precursors exhibit enhanced reactivity at the 2- and 4-positions, facilitating nucleophilic substitution. researchgate.net A practical, two-step protocol under mild conditions can yield 2-aminopyridine products with excellent regioselectivity and functional group tolerance. morressier.com This strategy involves the activation of the N-oxide, followed by amination. For instance, pyridine N-oxides can react with activated isocyanides to form N-formyl-2-aminopyridines, which are then hydrolyzed under mild conditions to yield the desired 2-aminopyridine. nih.gov Another approach involves converting the N-oxide into a N-(2-pyridyl)pyridinium salt, which subsequently undergoes hydrolytic decomposition to furnish the 2-aminopyridine product using inexpensive reagents. thieme-connect.com

Transition-metal-free C-N cross-coupling reactions are also emerging as a powerful tool. These reactions can be enabled by multifunctional reagents that work by inducing proximity and electronic activation of both the nucleophile (e.g., 1-methylpiperazine) and the electrophile (e.g., a 6-halopyridin-2-amine derivative). nih.gov Such methods avoid pre-activation of the electrophile and can tolerate a broad range of functional groups under mild conditions. nih.gov Furthermore, aerobic dehydrogenative cross-coupling reactions represent another metal-free strategy, utilizing O₂ as the sole oxidant, which offers high atom economy and environmentally compatible procedures. nih.gov

| Methodology | Precursors | Key Reagents/Conditions | Advantages |

| From Pyridine N-Oxides | Pyridine N-oxide, Amine source | Activation (e.g., TFAA, isocyanides), Hydrolysis | Mild conditions, high regioselectivity, inexpensive reagents. morressier.comnih.govthieme-connect.com |

| Dehydrative C-N Coupling | Phenol/Pyridine derivative, Primary Amine | Proximity-inducing multifunctional reagent | Transition-metal-free, no pre-activation needed, broad functional group tolerance. nih.gov |

| Aerobic Dehydrogenative Coupling | 1-amino-2-imino-pyridines, 1-aryl-5-pyrazolones | O₂ as sole oxidant | High atom economy, metal-free, green oxidant. nih.gov |

Sustainable and Green Chemistry Methodologies

Green chemistry principles aim to reduce waste, minimize energy consumption, and use renewable resources. These tenets are increasingly being applied to the synthesis of heterocyclic compounds.

Performing reactions without a solvent, or "neat," minimizes the use of volatile organic compounds (VOCs), which are often hazardous and contribute to pollution. This approach reduces waste and can simplify product purification.

Solvent-free conditions have been successfully applied to multicomponent reactions (MCRs) for the synthesis of 2-aminopyridine derivatives. nih.govresearchgate.net For example, a one-pot reaction between an enaminone, malononitrile, and a primary amine can proceed efficiently without a solvent to afford highly substituted 2-aminopyridines. nih.gov This method is simple, fast, and offers a cleaner synthetic route. nih.gov

Similarly, the synthesis of N-arylpiperazines has been achieved under solvent-free conditions. In some protocols, the piperazine reactant itself can serve as the solvent, creating an eco-friendly and cost-effective synthesis. nih.govorganic-chemistry.org Palladium-catalyzed amination of aryl chlorides has been conducted neat with piperazine, demonstrating modest to good yields and providing a greener alternative to traditional methods that require large volumes of solvent. organic-chemistry.org

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to heat reactions, often leading to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods. nih.govbohrium.com The efficient and uniform heating provided by microwaves can accelerate bond-forming steps critical for the assembly of heterocyclic structures. semanticscholar.org

This technology has been effectively used in synthesizing various piperazine- and pyridine-containing compounds. For instance, the synthesis of coumarin-based 1,3,5-triazinyl piperazines saw a 90-95% reduction in reaction time with increased yields when switching from conventional heating to microwave irradiation. nih.gov In the synthesis of new aminopyridine acetamide (B32628) derivatives, microwave irradiation was used to accelerate the C-N bond formation, resulting in good yields at moderate temperatures. mdpi.com Microwave-assisted protocols are often featured in one-pot sequential reactions, which further enhances sustainability by avoiding the tedious work-up and purification of intermediate compounds, thereby saving energy, time, and minimizing waste. semanticscholar.org

| Green Methodology | Reaction Type | Key Features | Reported Advantages |

| Solvent-Free | Multicomponent synthesis of 2-aminopyridines | Enaminones, malononitrile, primary amines | Simple, fast, clean, avoids VOCs. nih.gov |

| Solvent-Free | N-Arylpiperazine synthesis | Pd-catalyzed, piperazine as solvent | Eco-friendly, cost-effective, reduced waste. nih.govorganic-chemistry.org |

| Microwave-Assisted | Synthesis of piperazine derivatives | Sequential one-pot reactions | Reduced reaction times (90-95%), increased yields, energy-efficient. nih.govsemanticscholar.org |

| Microwave-Assisted | Synthesis of pyrazolopyridines | Ionic liquid as green catalyst | Rapid, efficient, higher yields than conventional heating. bohrium.com |

Purification and Isolation Techniques in Academic Synthetic Protocols

The purification and isolation of the final compound are critical steps to ensure high purity, which is essential for subsequent applications, particularly in a pharmaceutical context. For basic heterocyclic compounds like this compound, a combination of techniques is typically employed.

Crystallization and Recrystallization: Recrystallization is a fundamental technique for purifying solid compounds. libretexts.org The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. libretexts.org For aminopyridines, selecting an appropriate solvent is crucial; solubility data shows that these compounds have varying solubility in solvents like methanol, ethanol, acetonitrile, and N,N-dimethylformamide (DMF). acs.org A typical procedure involves dissolving the crude product in a minimal amount of a hot solvent in which the compound is highly soluble, followed by slow cooling to allow for the formation of pure crystals. libretexts.org A patent for separating mixed aminopyridines describes a process of heating the mixture to dissolve it, followed by progressive cooling to induce crystallization of one isomer. google.com The choice of solvent can range from polar protic solvents like ethanol to non-polar solvents like hexane, or mixtures such as hexane/acetone. rochester.edu

Chromatographic Methods: When crystallization is insufficient to remove all impurities, chromatographic techniques are employed.

Column Chromatography: This is a standard method for purification. The crude product is loaded onto a stationary phase (commonly silica (B1680970) gel) and eluted with a mobile phase (a solvent or mixture of solvents). For aminopyridines, which are basic, it is sometimes necessary to deactivate the slightly acidic silica gel by adding a small amount of a base like triethylamine to the eluent to prevent streaking and improve separation.

High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is used. Reverse-phase HPLC (RP-HPLC) is common for purifying pyridine derivatives. researchgate.net Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, has also been developed to achieve good peak shape and resolution for hydrophilic pyridine compounds without the need for ion-pairing reagents that are incompatible with mass spectrometry. helixchrom.comhelixchrom.com

pH-Zone-Refining Counter-Current Chromatography: This is a specialized liquid-liquid chromatography technique that has been successfully used to separate novel pyridine derivatives from synthetic mixtures with high purity (over 98%). nih.gov It operates by partitioning the components between two immiscible liquid phases based on their differing pKa values. nih.gov

The final purity of the isolated compound is typically confirmed using analytical techniques such as HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry. researchgate.netnih.gov

Elucidation of Chemical Reactivity and Advanced Functionalization of 6 4 Methylpiperazin 1 Yl Pyridin 2 Amine

Reactivity Profiles of the Pyridine (B92270) Nucleus

The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. However, the presence of two potent electron-donating groups (EDGs) at the C2 (-NH₂) and C6 (-(4-methylpiperazin-1-yl)) positions fundamentally alters this characteristic. Both the amino group and the piperazinyl nitrogen atom donate electron density into the ring via resonance, rendering the pyridine nucleus significantly more electron-rich than the parent heterocycle. This enhanced nucleophilicity governs its behavior in substitution and cycloaddition reactions.

Electrophilic Aromatic Substitution (EAS): Unsubstituted pyridine undergoes electrophilic substitution only under harsh conditions, primarily at the C3 position. uoanbar.edu.iq In contrast, the 2,6-disubstituted system of 6-(4-methylpiperazin-1-yl)pyridin-2-amine is highly activated towards electrophiles. The C2-amino and C6-piperazinyl groups are ortho-, para-directing activators. Their combined influence strongly directs incoming electrophiles to the C3 and C5 positions, which are ortho and para to the activating groups.

The activation is synergistic. The amino group at C2 directs electrophiles to C3 and C5, while the piperazinyl group at C6 directs to C5. Therefore, the C5 position is doubly activated, making it the most probable site for electrophilic attack. The C3 position is also strongly activated by the C2-amino group. Reactions such as nitration, halogenation, and sulfonation, which are challenging with pyridine, are expected to proceed under much milder conditions with this substrate. Directed ortho metalation is another powerful strategy for achieving regiospecific substitution. For instance, by converting the primary amine to a directing group like a pivaloylamide, lithiation can be precisely controlled to occur at the C3 position, allowing for the introduction of a wide range of electrophiles. acs.org

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is inherently activated towards nucleophilic attack at the C2, C4, and C6 positions. uoanbar.edu.iq In the case of this compound, these positions are already occupied. Therefore, direct SNAr reactions are not a primary pathway for functionalization unless one of the existing substituents can act as a leaving group, which is not typical for amino or piperazinyl groups under standard SNAr conditions. However, the reactivity principles are relevant if a derivative containing a leaving group (e.g., a halogen) at the C3 or C5 position were synthesized. In such a case, the electron-rich nature of the ring would generally disfavor SNAr, but the reaction could be forced under specific conditions, such as palladium-catalyzed amination (Buchwald-Hartwig reaction) if a halide is present. mdpi.com

The electron-rich nature of the this compound nucleus makes it a suitable candidate for cycloaddition reactions, particularly with electron-deficient partners.

Diels-Alder Reactions: As an electron-rich azadiene system, the substituted pyridine ring is expected to participate in [4+2] cycloaddition reactions (Diels-Alder reactions) with electron-deficient dienophiles such as maleimides, acrylates, or quinones. acs.org This reactivity is inverse to that of simple pyridine, which typically requires inverse-electron-demand conditions. acsgcipr.org The reaction would lead to the formation of bicyclic adducts, which could subsequently undergo aromatization or further transformation to yield complex heterocyclic frameworks.

Other Cycloadditions: The molecule may also engage in photochemical cycloadditions. Electron-rich pyridine derivatives have been shown to undergo regioselective photochemical [2+2] cycloaddition with electron-rich alkenes, leading to the formation of azocine (B12641756) derivatives. acs.org Furthermore, under appropriate activation (e.g., formation of a pyridinium (B92312) ylide), the ring can participate in [3+2] cycloaddition reactions with various dipolarophiles. researchgate.net

Ring Transformations: Pyridine rings can be synthetically transformed into other ring systems. For example, reactions of substituted 1,2,4-triazines with certain dienophiles can yield substituted pyridines. urfu.ru While this is a synthetic route to pyridines rather than a reaction of them, related ring-opening and recyclization pathways can sometimes be initiated from highly substituted pyridine derivatives, leading to different heterocyclic or carbocyclic structures.

Transformational Chemistry of the Primary Amine Moiety

The primary amino group at the C2 position is a highly versatile functional handle, enabling a wide array of chemical transformations for molecular elaboration.

The nucleophilic nature of the exocyclic primary amine allows for straightforward derivatization through reactions at the nitrogen atom.

Acylation: The amine readily reacts with acylating agents such as acid chlorides, anhydrides, or carboxylic acids (using coupling agents) to form the corresponding amides. This reaction is often used to introduce a variety of functional groups or to modify the electronic properties of the molecule.

Alkylation: N-alkylation can be achieved using alkyl halides or through reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium borohydride. nih.gov These methods provide access to secondary and tertiary amines.

Arylation: N-arylation is commonly accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig or Ullmann couplings, reacting the amine with aryl halides or triflates. Palladium-catalyzed C-H activation has also emerged as a powerful tool for the direct arylation of N-phenylpyridin-2-amines, suggesting that related C-N coupling strategies are feasible. bohrium.com

The table below summarizes representative transformations of the 2-amino group on pyridine scaffolds, analogous to the reactivity of the title compound.

| Transformation | Reagents & Conditions | Product Type | Typical Yield | Reference |

|---|---|---|---|---|

| Acylation | Rhodamine Acid Chloride, Et₃N, CH₂Cl₂ | Rhodamine-coupled Amide | Good | nih.govacs.org |

| N-Monoalkylation | Carboxylic Acid, NaBH₄, THF | N-Alkyl-2-aminopyridine | Good | nih.gov |

| N-Arylation (Buchwald-Hartwig) | Aryl Bromide, Pd₂(dba)₃, BINAP, NaOt-Bu | N-Aryl-2-aminopyridine | Moderate to High | mdpi.com |

| Intramolecular C-H Arylation | Pd(OAc)₂, PPh₃, K₂CO₃, DMA (on N-aryl derivative) | Fused Heterocycle (e.g., Pyrido[1,2-a]benzimidazole) | High | nih.govbeilstein-journals.org |

The primary amine can condense with aldehydes and ketones to reversibly form imines (Schiff bases). These imine intermediates are pivotal in constructing more complex, fused heterocyclic systems through subsequent intramolecular reactions.

A prominent example is the three-component reaction of a 2-aminopyridine (B139424), an aldehyde, and an alkyne. The initial condensation forms an imine, which is then attacked by the alkyne. The resulting intermediate undergoes an intramolecular nucleophilic attack by the pyridine ring nitrogen onto the triple bond, leading to the formation of fused imidazo[1,2-a]pyridine (B132010) derivatives.

Another significant transformation involves the reaction with aldehydes and diazo esters, catalyzed by Rhodium(III). The in-situ-formed imine undergoes C-H activation at the C3 position of the pyridine ring, followed by coupling with the diazo ester to construct pyrido[1,2-a]pyrimidin-4-ones. These multicomponent reactions are highly efficient for building molecular complexity from simple precursors.

The table below illustrates the synthesis of fused heterocycles starting from 2-aminopyridine derivatives.

| Reaction Type | Key Reagents | Intermediate | Final Heterocyclic Product | Reference |

|---|---|---|---|---|

| Three-Component Annulation | Aldehydes, Alkynes, CuSO₄/TsOH | Imine, Propargyl amine | Imidazo[1,2-a]pyridines | |

| Rhodium(III)-Catalyzed C-H Activation | Aldehydes, Diazo Esters, [Cp*RhCl₂]₂ | Imine, Rhodacycle | Pyrido[1,2-a]pyrimidin-4-ones | |

| Pictet-Spengler Reaction | Aldehyde (e.g., with an ortho-vinyl group) | Imine | Tetrahydro-β-carboline analogues |

Modifications and Quaternization of the Piperazine (B1678402) Nitrogen Atoms

The 4-methylpiperazine moiety contains two tertiary nitrogen atoms: N1, which is attached to the pyridine ring (an N-aryl nitrogen), and N4, which is bonded to a methyl group (an N-alkyl nitrogen). As tertiary amines, their primary mode of reaction is with electrophiles, most notably leading to the formation of quaternary ammonium (B1175870) salts.

This reaction, known as quaternization or the Menschutkin reaction, typically involves treating the amine with an alkyl halide (e.g., methyl iodide, ethyl bromide). The nucleophilicity of the nitrogen atoms determines the site of reaction. In the this compound molecule, the N4 nitrogen is significantly more nucleophilic than the N1 nitrogen. This is due to two factors:

Electronic Effects: The lone pair of the N1 nitrogen is delocalized into the electron-rich pyridine ring, reducing its availability and basicity. In contrast, the N4 nitrogen is an aliphatic amine, whose lone pair is more localized and available for nucleophilic attack.

Steric Hindrance: The N1 atom is sterically more hindered due to its connection to the bulky pyridine ring. The N4 atom, attached only to two methylene (B1212753) groups and a methyl group, is more accessible to incoming electrophiles.

Consequently, quaternization will occur selectively at the N4 position. The reaction with an alkyl halide (R-X) would yield a 1-alkyl-4-(6-aminopyridin-3-yl)-1-methylpiperazin-1-ium halide salt. This transformation can be used to introduce charged moieties, modify solubility, or attach linker groups for further conjugation. The degree of quaternization can be influenced by factors such as the choice of base, solvent, and reaction time. nih.gov

Directed Derivatization and Scaffold Expansion Strategies

The chemical architecture of this compound offers multiple avenues for synthetic modification, making it a versatile scaffold in medicinal chemistry and materials science. Directed derivatization strategies typically target the nucleophilic 2-amino group or the pyridine ring's carbon atoms for substitution. Scaffold expansion techniques leverage the inherent reactivity of the aminopyridine core to construct new fused or linked heterocyclic systems, thereby accessing novel chemical space and molecular complexities.

Directed Derivatization

Derivatization of the this compound scaffold can be systematically achieved by targeting its primary reactive sites: the exocyclic amino group and the pyridine ring itself. These modifications are crucial for modulating the compound's physicochemical properties and exploring structure-activity relationships (SAR).

Functionalization of the 2-Amino Group:

The primary amine at the C2 position is a potent nucleophile and a key handle for a wide array of chemical transformations. Common derivatization strategies include acylation, sulfonylation, and urea (B33335) formation. Furthermore, modern cross-coupling methodologies enable the formation of more complex C-N bonds.

Amide and Sulfonamide Synthesis: The amino group readily reacts with activated carboxylic acid derivatives (e.g., acid chlorides, anhydrides) or sulfonyl chlorides in the presence of a base to yield the corresponding amides and sulfonamides. These reactions are fundamental in drug discovery for introducing diverse substituents.

Urea and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates provides a straightforward route to urea and thiourea derivatives, respectively. These functional groups can act as hydrogen bond donors and acceptors, significantly influencing molecular interactions.

Buchwald-Hartwig Amination: Palladium-catalyzed Buchwald-Hartwig cross-coupling reactions allow for the arylation or heteroarylation of the 2-amino group. This powerful reaction enables the linkage of the aminopyridine scaffold to a wide range of (hetero)aromatic systems, which would be difficult to achieve via classical nucleophilic substitution.

| Reaction Type | Reagents & Conditions | Product Class |

| Acylation | R-COCl, Pyridine, CH₂Cl₂, 0 °C to rt | N-(6-(4-methylpiperazin-1-yl)pyridin-2-yl)amide |

| Sulfonylation | R-SO₂Cl, Et₃N, CH₂Cl₂, 0 °C to rt | N-(6-(4-methylpiperazin-1-yl)pyridin-2-yl)sulfonamide |

| Urea Formation | R-NCO, THF, rt | 1-substituted-3-(6-(4-methylpiperazin-1-yl)pyridin-2-yl)urea |

| Buchwald-Hartwig Coupling | Ar-Br, Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 110 °C | N-Aryl-6-(4-methylpiperazin-1-yl)pyridin-2-amine |

Functionalization of the Pyridine Ring:

The pyridine ring is electron-deficient, which influences its reactivity towards electrophilic and nucleophilic substitution.

Electrophilic Aromatic Substitution (SEAr): Direct electrophilic substitution (e.g., halogenation, nitration) on the pyridine ring is often challenging and can require harsh conditions. The activating effect of the 2-amino group directs substitution primarily to the C3 and C5 positions.

Nucleophilic Aromatic Substitution (SNAr): If a leaving group (such as a halide) is present on the pyridine ring, it can be displaced by nucleophiles. For instance, if a derivative like 2-amino-3-bromo-6-(4-methylpiperazin-1-yl)pyridine is used, the bromine can be substituted.

Directed Ortho-Metalation (DoM): This strategy involves deprotonation of a position ortho to a directing group using a strong base (e.g., n-butyllithium), followed by quenching with an electrophile. While the 2-amino group can act as a directing group, it often requires protection (e.g., as a pivalamide) to facilitate efficient and regioselective metalation at the C3 position.

| Reaction Type | Reagents & Conditions | Position of Functionalization | Product Example |

| Bromination | N-Bromosuccinimide (NBS), CH₃CN, rt | C3 and/or C5 | 3-Bromo-6-(4-methylpiperazin-1-yl)pyridin-2-amine |

| Directed Metalation | 1. Pivaloyl chloride; 2. s-BuLi, TMEDA, THF, -78 °C; 3. E⁺ | C3 | 2-(Pivalamido)-3-(E)-6-(4-methylpiperazin-1-yl)pyridine |

| Suzuki Coupling (on halogenated scaffold) | Ar-B(OH)₂, Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O, 90 °C | C3 (from 3-bromo precursor) | 3-Aryl-6-(4-methylpiperazin-1-yl)pyridin-2-amine |

Scaffold Expansion Strategies

Scaffold expansion involves the construction of new rings onto the aminopyridine core, leading to more rigid and structurally complex molecules, such as bicyclic and polycyclic heterocyclic systems. These strategies are pivotal for creating novel core structures in drug discovery.

Construction of Fused Pyrimidines: The 2-aminopyridine moiety is a classic precursor for the synthesis of fused dihydropyrimidines. Reaction with α,β-unsaturated carbonyl compounds, followed by oxidation, can yield pyrido[1,2-a]pyrimidine (B8458354) derivatives. This transformation builds a new six-membered ring onto the pyridine core.

Synthesis of Imidazo[1,2-a]pyridines: The reaction of 2-aminopyridines with α-haloketones is a well-established method, known as the Chichibabin reaction, for constructing the imidazo[1,2-a]pyridine scaffold. This creates a five-membered imidazole (B134444) ring fused to the original pyridine ring.

Scaffold Hopping: In a broader strategic sense, "scaffold hopping" involves replacing the aminopyridine core with a different, often isosteric, scaffold while retaining key pharmacophoric elements (like the methylpiperazine group). This advanced approach aims to discover new intellectual property, improve drug-like properties, or escape toxicity issues associated with the original scaffold. For example, the 2-aminopyridine core could be conceptually replaced with a 3-aminopyrazole (B16455) or a 2-aminopyrimidine (B69317) core to explore different regions of chemical space.

| Strategy | Reactants | Resulting Scaffold |

| Pyrimidine (B1678525) Annulation | α,β-Unsaturated ketone, acid catalyst | Pyrido[1,2-a]pyrimidine |

| Imidazole Annulation (Chichibabin) | α-Haloketone (e.g., phenacyl bromide), NaHCO₃, EtOH, reflux | Imidazo[1,2-a]pyridine |

| Triazine Synthesis | N-Cyanoguanidine | 4-(4-Methylpiperazin-1-yl)-6-imino-1,6-dihydropyridin-2-yl-1,3,5-triazin-2-amine |

Advanced Spectroscopic and Crystallographic Characterization of 6 4 Methylpiperazin 1 Yl Pyridin 2 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an essential tool for elucidating the precise molecular structure of 6-(4-Methylpiperazin-1-yl)pyridin-2-amine by providing information on the chemical environment, connectivity, and spatial relationships of its atoms.

Multi-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign the proton (¹H) and carbon (¹³C) signals of the molecule, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent protons on the pyridine (B92270) ring and within the piperazine (B1678402) ring, confirming their connectivity.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique maps protons directly to the carbons they are attached to. It would allow for the definitive assignment of each carbon atom in the pyridine and piperazine rings by correlating them with their known proton signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound (Hypothetical Data)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| Pyridine C2 | - | ~158.0 | H3, H4 |

| Pyridine C3 | ~6.2-6.4 | ~105.0 | C2, C4, C5 |

| Pyridine C4 | ~7.2-7.4 | ~138.0 | C2, C3, C5, C6 |

| Pyridine C5 | ~6.5-6.7 | ~108.0 | C3, C4, C6 |

| Pyridine C6 | - | ~155.0 | H5, Piperazine H |

| NH₂ | ~4.5-5.5 (broad) | - | C2 |

| Piperazine CH₂ (N1-linked) | ~3.4-3.6 | ~45.0 | C6, Piperazine C |

| Piperazine CH₂ (N4-linked) | ~2.4-2.6 | ~55.0 | N-CH₃, Piperazine C |

Solid-State NMR for Polymorph Characterization

Solid-state NMR (ssNMR) would be employed to study the compound in its crystalline powder form. This technique is particularly sensitive to the local environment of atoms and is invaluable for identifying and characterizing different crystalline forms, or polymorphs. By analyzing the ¹³C and ¹⁵N chemical shifts and relaxation times, ssNMR can distinguish between polymorphs that may arise from different crystallization conditions, which can have significant impacts on the material's physical properties.

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation

HRMS provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. For this compound (C₁₀H₁₆N₄), the expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value, typically with a mass accuracy of less than 5 ppm. This analysis serves as a definitive confirmation of the molecular formula and, by extension, the compound's identity.

Table 2: Predicted High-Resolution Mass Spectrometry Data

| Formula | Species | Calculated Exact Mass | Observed Exact Mass |

|---|

Single-Crystal X-ray Diffraction for Absolute Structure Determination

The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. This technique would provide precise atomic coordinates, bond lengths, bond angles, and torsional angles, confirming the connectivity and absolute structure of this compound.

Intermolecular Interactions and Hydrogen Bonding Analysis

Analysis of the crystal packing would reveal the network of intermolecular interactions that stabilize the crystal lattice. A key feature would be the hydrogen bonds formed by the primary amine (-NH₂) group. It is expected that the amine protons would act as hydrogen bond donors, likely interacting with the nitrogen atoms of the pyridine or piperazine rings of adjacent molecules. These interactions dictate the packing arrangement and influence the material's macroscopic properties.

Conformational Analysis of the Molecular Framework

The X-ray data would provide a detailed picture of the molecule's preferred conformation in the solid state. This includes the planarity of the pyridine ring and the conformation of the piperazine ring, which typically adopts a chair conformation. The analysis would also determine the dihedral angle between the plane of the pyridine ring and the piperazine substituent, providing insight into potential steric hindrance and electronic interactions between these two moieties.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Vibrational Spectroscopy Data for this compound Not Available in Current Literature

A thorough search of scientific literature and spectroscopic databases has revealed no specific experimental Fourier-Transform Infrared (FT-IR) or Raman spectroscopic data for the compound This compound . While spectroscopic information exists for related structural motifs such as substituted 2-aminopyridines, 1-methylpiperazine, and other piperazine derivatives, a dedicated vibrational analysis for the complete molecule of this compound has not been published.

Therefore, the creation of a detailed section on its vibrational spectroscopy, including specific peak assignments and data tables as requested, cannot be accurately completed at this time. Generating such data would require either experimental measurement or theoretical calculations (e.g., using Density Functional Theory, DFT) which are beyond the scope of this literature-based article generation.

For context, a general analysis based on characteristic group frequencies can be hypothesized, but this would not constitute the "detailed research findings" required. Such an analysis would predict the presence of:

N-H stretching vibrations from the primary amine group, typically in the range of 3300-3500 cm⁻¹.

Aromatic C-H stretching vibrations from the pyridine ring, expected above 3000 cm⁻¹.

Aliphatic C-H stretching vibrations from the methyl and piperazine ring methylene (B1212753) groups, anticipated in the 2800-3000 cm⁻¹ region.

Pyridine ring stretching vibrations , which typically appear in the 1400-1600 cm⁻¹ region.

N-H bending vibrations around 1600 cm⁻¹.

C-N stretching vibrations for the aryl-N and alkyl-N bonds, which would appear in the fingerprint region (below 1400 cm⁻¹).

Piperazine ring vibrations , which would also contribute to the complex fingerprint region.

Without experimental data, it is not possible to provide a scientifically accurate and verifiable analysis with the requested data tables.

Comprehensive Computational Studies on this compound Not Available in Public Scientific Literature

A thorough review of published scientific literature and chemical databases has found no specific computational chemistry or molecular modeling studies for the compound this compound (CAS Number: 54132-20-6). While research exists for related isomers, such as 5-(4-methylpiperazin-1-yl)pyridin-2-amine, and for other molecules containing the aminopyridine or methylpiperazine moieties, detailed computational analyses for the specified 6-substituted compound are not publicly available.

Therefore, it is not possible to provide scientifically accurate, data-driven content for the requested article outline, which includes:

Quantum Mechanical Studies (DFT): No published data exists on the electronic structure, frontier molecular orbitals (FMO), electrostatic potential surfaces, or predicted spectroscopic parameters (NMR, IR) for this specific molecule.

Reaction Mechanism Elucidation: There are no computational studies elucidating reaction mechanisms or transition states involving this compound.

Molecular Mechanics and Dynamics Simulations: Information regarding conformational sampling and energy minimization through molecular mechanics or dynamics simulations for this compound is not available in the reviewed literature.

Generating an article based on the user's detailed outline would require specific calculated data, such as HOMO-LUMO energy gaps, molecular electrostatic potential maps, predicted vibrational frequencies, and potential energy surfaces. Without dedicated research studies on this compound, providing this information would be speculative and would not meet the required standards of scientific accuracy.

Below is the table of compounds that would have been included had the relevant data been available.

Computational Chemistry and Molecular Modeling of 6 4 Methylpiperazin 1 Yl Pyridin 2 Amine

Molecular Mechanics and Dynamics Simulations

Ligand-Target Interaction Dynamics

To comprehend the therapeutic potential of 6-(4-Methylpiperazin-1-yl)pyridin-2-amine, it is crucial to understand the dynamics of its interaction with its biological target. Molecular Dynamics (MD) simulations offer a powerful computational method to study the physical movements of atoms and molecules over time, providing a detailed view of the ligand-target complex. mdpi.com

MD simulations can elucidate the stability of the ligand within the binding pocket of a protein. By simulating the complex in a solvated environment that mimics physiological conditions, researchers can observe the conformational changes of both the ligand and the protein. This analysis helps confirm whether the initial binding pose, often predicted by molecular docking, is stable. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored over the simulation time (e.g., 5 to 50 nanoseconds) to assess stability. tcmsp-e.comnih.gov

Furthermore, MD simulations provide insights into the specific intermolecular interactions that maintain the complex. These interactions include hydrogen bonds, hydrophobic contacts, and van der Waals forces. nih.gov For this compound, the aminopyridine moiety can act as a hydrogen bond donor and acceptor, while the methylpiperazine group can engage in various hydrophobic and electrostatic interactions. MD simulations allow for the analysis of the occupancy and lifetime of these hydrogen bonds, revealing which interactions are most critical for binding affinity. mdpi.com

Finally, techniques such as Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) can be applied to MD simulation trajectories to calculate the binding free energy of the ligand-target complex. mdpi.com This calculation provides a quantitative estimate of the binding affinity, which is a critical parameter for lead optimization. By dissecting the binding free energy into its constituent parts (e.g., electrostatic, van der Waals, and solvation energies), researchers can identify the primary driving forces for the interaction.

Predictive Modeling for Structure-Activity Relationships (QSAR/3D-QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. chemrevlett.com These models are instrumental in predicting the activity of novel compounds and guiding the design of more potent molecules. For derivatives of this compound, three-dimensional QSAR (3D-QSAR) is particularly useful as it considers the three-dimensional properties of the molecules. nih.gov

Two of the most widely used 3D-QSAR methods are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). nih.gov

CoMFA calculates the steric and electrostatic fields around a set of aligned molecules and relates these fields to their biological activities using partial least squares (PLS) regression. The resulting contour maps indicate regions where bulky groups (steric field) or charged groups (electrostatic field) would enhance or diminish activity. nih.gov

CoMSIA extends this by calculating additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, providing a more detailed picture of the requirements for optimal interaction with the target. nih.gov

To build a robust 3D-QSAR model, a dataset of structurally related compounds with a wide range of biological activities is required. nih.gov The dataset is typically divided into a training set to generate the model and a test set to validate its predictive power. The statistical quality of the model is assessed by several parameters, including the cross-validated correlation coefficient (q²), the non-cross-validated correlation coefficient (R²), and the predictive correlation coefficient (R²pred) for the external test set. chemrevlett.com Studies on analogous piperazinyl-pyridine derivatives have yielded statistically significant models. tcmsp-e.com

Table 1: Representative Statistical Parameters for 3D-QSAR Models of Pyridine (B92270) Derivatives

| Model | q² (Cross-Validated R²) | R² (Non-Cross-Validated R²) | R²pred (External Validation) | Field Contributions | Reference |

|---|---|---|---|---|---|

| CoMFA | 0.765 | 0.980 | 0.943 | Steric: 58.2%, Electrostatic: 41.8% | nih.gov |

| CoMSIA | 0.770 | 0.997 | Not Reported | Steric, Electrostatic, Hydrophobic contributions analyzed | nih.gov |

| QSAR | Not Reported | 0.808 (Training Set) | 0.908 (Test Set) | Based on 2D descriptors | chemrevlett.com |

The contour maps generated from these models provide a visual guide for structural modification. For instance, a green contour in a CoMFA steric map would suggest that adding a bulkier substituent at that position could increase activity, while a blue contour in an electrostatic map might indicate that a positive charge is favored. nih.gov

A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. wjgnet.com Pharmacophore models are crucial tools for understanding ligand-receptor interactions and for identifying novel active compounds through virtual screening. These models can be generated using two main approaches:

Ligand-Based Pharmacophore Modeling : This method is used when the 3D structure of the target is unknown. A set of active molecules is superimposed, and common chemical features are identified. For a compound like this compound, which is related to many known kinase inhibitors, a ligand-based model could be developed from a series of active aminopyridine analogs. nih.gov

Structure-Based Pharmacophore Modeling : When the crystal structure of the target protein complexed with a ligand is available, a pharmacophore model can be generated directly from the interactions observed in the binding site. mdpi.com

The key chemical features in a pharmacophore model typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), aromatic rings (AR), and positively/negatively ionizable centers. wjgnet.com For kinase inhibitors, a common pharmacophore often includes HBA and HBD features that mimic the adenine (B156593) portion of ATP, which interacts with the hinge region of the kinase. researchgate.netnih.gov The 2-amino group and pyridine nitrogen of this compound are prime candidates for forming such critical hydrogen bonds. The methylpiperazine moiety would likely be represented by hydrophobic and/or positive ionizable features. wjgnet.com

Table 2: Common Pharmacophore Features for Kinase Inhibitors

| Pharmacophore Feature | Potential Corresponding Moiety on this compound | Typical Interaction |

|---|---|---|

| Hydrogen Bond Donor (HBD) | 2-amino group (-NH₂) | Interaction with kinase hinge region backbone |

| Hydrogen Bond Acceptor (HBA) | Pyridin-2-amine nitrogen atoms | Interaction with kinase hinge region backbone |

| Aromatic Ring (AR) | Pyridine ring | π-π stacking with aromatic residues (e.g., Phenylalanine) |

| Hydrophobic Region (H) | Methyl group on piperazine (B1678402) | Interaction with hydrophobic pockets |

| Positive Ionizable (PI) | Piperazine nitrogen | Salt bridge formation with acidic residues (e.g., Aspartate) |

In silico or virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov Using this compound as a starting point, several virtual screening strategies can be employed.

One common approach is pharmacophore-based screening . The validated pharmacophore model, representing the essential features for activity, is used as a 3D query to filter large compound databases (e.g., ZINC, Enamine, ChemDiv). mdpi.commdpi.com Molecules from the database that successfully map onto the pharmacophore features are selected as hits for further investigation. mdpi.com

Another method is scaffold hopping . This technique aims to identify new molecular scaffolds that are structurally different from the original compound but retain its key pharmacophoric features and biological activity. mdpi.com Starting with the this compound core, scaffold hopping algorithms can replace the aminopyridine or piperazine moieties with other chemical groups that preserve the spatial arrangement of the pharmacophoric points. This can lead to the discovery of novel chemical series with improved properties. nih.gov

Finally, ligand-based similarity searching can be employed. In this method, the 2D or 3D structure of this compound is used as a template to search databases for molecules with a high degree of structural similarity. mdpi.com While this approach is less likely to find structurally novel compounds compared to scaffold hopping, it is a rapid and effective way to expand the structure-activity relationship around a known active compound. nih.gov

These in silico screening methodologies serve as a powerful funnel, reducing a vast chemical space of millions of compounds to a manageable number of promising candidates for synthesis and biological testing, thereby streamlining the drug discovery pipeline. nih.govmdpi.com

Structure Activity Relationship Sar Investigations and Scaffold Optimization Strategies

Systemic Modification of the Pyridine (B92270) Ring

The electronic nature of the pyridine ring can be finely tuned by the introduction of substituents, which alters its ability to participate in key binding interactions such as hydrogen bonds and cation-π interactions. nih.gov Substituents are broadly classified as either electron-withdrawing groups (EWGs) or electron-donating groups (EDGs).

EWGs, such as nitro (-NO2) or cyano (-CN) groups, decrease the electron density of the pyridine ring. This reduction in electron density lowers the basicity of the pyridine nitrogen, potentially weakening its role as a hydrogen bond acceptor. mdpi.com Conversely, EDGs, like methoxy (B1213986) (-OCH3) or methyl (-CH3) groups, increase the electron density on the ring, enhancing the hydrogen-bond-accepting capability of the pyridine nitrogen. mdpi.com The strategic placement of such groups can therefore modulate the strength of interactions with target proteins. For instance, enhancing the electron density on the pyridine nitrogen can fortify its interaction with a hydrogen bond donor in a protein's hinge region. mdpi.com

Steric effects also play a significant role. The introduction of bulky substituents near the points of interaction can cause steric hindrance, preventing optimal binding. However, in some cases, larger groups can establish favorable van der Waals contacts within a binding pocket, thereby increasing affinity. The interplay between electronic and steric effects is complex and must be carefully balanced during lead optimization. researchgate.net

Table 1: Effects of Pyridine Ring Substituents on Molecular Properties This table is interactive. Click on the headers to sort the data.

| Substituent | Type | Electronic Effect | Potential Interaction Impact |

|---|---|---|---|

| -NO₂ | Strong EWG | Decreases electron density significantly | Weakens H-bond acceptor strength of pyridine N |

| -Cl | Weak EWG | Slightly decreases electron density | Modestly alters H-bond acceptor strength |

| -H | Neutral | Baseline | Reference for comparison |

| -CH₃ | Weak EDG | Slightly increases electron density | Modestly enhances H-bond acceptor strength |

| -OCH₃ | Strong EDG | Significantly increases electron density | Strengthens H-bond acceptor strength of pyridine N |

Positional isomerism, which involves altering the substitution pattern on the pyridine ring, has a profound impact on the molecule's three-dimensional geometry and its capacity for targeted interactions. mdpi.com The parent compound, 6-(4-Methylpiperazin-1-yl)pyridin-2-amine, has a specific 1,2,6-substitution pattern that dictates the spatial relationship between the 2-amino group, the 6-piperazinyl moiety, and the pyridine nitrogen.

Changing the position of these key functional groups creates distinct isomers with different pharmacological profiles. For example, moving the piperazine (B1678402) moiety from position 6 to position 4 would fundamentally alter the molecule's shape and the vector of its interactions. The 2-amino group is crucial as a hydrogen bond donor, and its position relative to the piperazine group and the pyridine nitrogen is critical for establishing a specific binding mode. Shifting the amino group to position 3 or 4 would disrupt this established interaction network, likely leading to a significant loss or change in activity. Studies on related heterocyclic systems have confirmed that such positional changes play a vital role in defining the final molecular conformation and, consequently, the biological activity. mdpi.com

Table 2: Influence of Positional Isomerism on Interaction Potential This table is interactive. Use the search bar to filter isomers.

| Isomer Name | Substitution Pattern | Key Geometric Feature | Potential Interaction Change |

|---|---|---|---|

| 6-(Piperazinyl)pyridin-2-amine | 1,2,6- | Amino and piperazinyl groups are ortho to each other. | Optimized for specific H-bond donor/acceptor distances. |

| 4-(Piperazinyl)pyridin-2-amine | 1,2,4- | Amino and piperazinyl groups are para to each other. | Increased distance between functional groups; may target different binding sites. |

| 5-(Piperazinyl)pyridin-2-amine | 1,2,5- | Amino and piperazinyl groups are meta to each other. | Alters the bite angle between key interacting moieties. |

| 6-(Piperazinyl)pyridin-3-amine | 1,3,6- | H-bond donor (amino) is shifted away from pyridine N. | Different H-bonding pattern; potential loss of chelation-like interactions. |

Exploration of Piperazine Substituent Diversity

The piperazine moiety is a common pharmacophore known for its favorable physicochemical properties and its synthetic tractability, allowing for diverse substitutions at the N-4 position. nih.gov

Substituting the N-methyl group with larger alkyl chains (e.g., ethyl, propyl) generally increases lipophilicity, which can affect cell permeability and plasma protein binding. Such modifications also introduce greater steric bulk, which must be accommodated by the target's binding pocket.

Introducing heteroatoms or polar functional groups at this position can dramatically alter the compound's profile. For instance, replacing the methyl group with an N-acetyl substituent introduces a hydrogen bond acceptor and reduces the basicity of the piperazine nitrogen. rsc.org Alternatively, attaching other heterocyclic rings can introduce new interaction points and refine selectivity. nih.gov The choice of substituent allows for fine-tuning of the molecule's properties to achieve a desired biological effect.

Table 3: Comparison of N-Piperazine Substituents This table is interactive. Click on the headers to sort the data.

| N-Substituent (R) | Effect on Basicity (pKa) | Effect on Lipophilicity (logP) | Potential for New Interactions |

|---|---|---|---|

| -H | Increases | Decreases | N-H can act as H-bond donor |

| -CH₃ (Methyl) | Baseline | Baseline | Hydrophobic interactions |

| -CH₂CH₃ (Ethyl) | Slightly Increases | Increases | Increased hydrophobic interactions |

| -C(O)CH₃ (Acetyl) | Decreases | Decreases | Carbonyl oxygen as H-bond acceptor |

| -Aryl | Decreases | Significantly Increases | π-stacking, hydrophobic interactions |

The standard piperazine ring exists in a dynamic equilibrium between two chair conformations. This conformational flexibility can be entropically unfavorable upon binding to a target. To address this, ring-constrained analogs can be designed to lock the piperazine moiety into a single, rigid conformation. nih.gov

This is often achieved by introducing a bridge across the piperazine ring, creating a bicyclic system such as a diazabicyclo[3.1.1]heptane. mdpi.com Such rigidified analogs pre-organize the molecule into a conformation that may be more favorable for binding, potentially leading to a significant increase in potency and selectivity. nih.gov Furthermore, synthesizing and testing different rigid isomers can provide valuable insight into the bioactive conformation of the flexible parent compound.

Linker Region Modifications between Pyridine and Piperazine

In this compound, the pyridine and piperazine rings are directly connected by a carbon-nitrogen single bond. This direct linkage offers limited conformational freedom, primarily restricted to rotation around the C-N bond. While the insertion of a flexible linker (e.g., methylene (B1212753) or carbonyl group) is a possible strategy to alter the distance and relative orientation between the two rings, a more subtle approach involves influencing the rotational barrier of the existing bond.

This can be accomplished by introducing steric bulk on atoms adjacent to the C-N bond, namely at the C-5 position of the pyridine ring or the C-2/C-6 positions of the piperazine ring. Such substitutions can create steric hindrance that restricts free rotation, effectively locking the two ring systems into a more defined spatial arrangement. This reduction in conformational flexibility can decrease the entropic penalty upon binding, potentially enhancing affinity for the biological target.

Rational Design Principles for Enhanced Target Selectivity

The rational design of derivatives of this compound has been a key strategy in medicinal chemistry to optimize therapeutic efficacy and minimize off-target effects. By systematically modifying the core scaffold, researchers have been able to significantly enhance target selectivity, particularly in the development of kinase inhibitors. These design principles are guided by an in-depth understanding of the target protein's three-dimensional structure and the specific molecular interactions that govern ligand binding.

A notable example of rational design is the development of Rho-associated coiled-coil kinase (ROCK) inhibitors based on the 6-amino-2-piperazinylpyridine scaffold. nih.gov Guided by the structure of the lead compound Belumosudil, a novel series of ROCK2 inhibitors were designed and synthesized. nih.gov This work led to the identification of compound 14r as a highly potent analog, demonstrating an IC50 value of 82.6 nM, which was a 1.2-fold improvement in potency over the lead compound. nih.gov Molecular docking studies of compound 14r within the ATP-binding pocket of ROCK2 revealed key interactions that contribute to its high affinity and selectivity. nih.gov

Further illustrating the application of rational design, structure-activity relationship (SAR) studies on related piperazine-linked aminopyridine derivatives have been conducted to develop potent and selective irreversible inhibitors of Bruton's tyrosine kinase (BTK). mdpi.com These studies led to the discovery of compound 18g , which demonstrated significant potency and selectivity. mdpi.com The design strategy involved introducing a tetrahydroisoquinoline linker, which directed a lipophilic moiety to occupy an allosteric pocket generated by the DFG-out conformation of the kinase. mdpi.com This unique binding mode provides a novel approach for achieving selectivity in BTK inhibitors. mdpi.com

The SAR investigations for these and similar compounds often involve modifications at several key positions of the this compound scaffold. These include substitutions on the pyridine ring, the piperazine ring, and the exocyclic amine. For instance, the introduction of bulky or lipophilic groups on the piperazine nitrogen has been shown to influence target engagement and selectivity by probing hydrophobic pockets within the kinase active site.

The following interactive data tables summarize the structure-activity relationship findings for derivatives of the 6-amino-2-piperazinylpyridine scaffold, highlighting the impact of specific substitutions on inhibitory activity.

Table 1: SAR of 6-Amino-2-Piperazinylpyridine Derivatives as ROCK2 Inhibitors

| Compound | Modification from Lead Compound (Belumosudil) | ROCK2 IC50 (nM) | Fold Improvement over Belumosudil |

|---|---|---|---|

| Belumosudil | - | ~99.1 | - |

| 14r | Optimized substitutions on the 6-amino-2-piperazine pyridine scaffold | 82.6 | 1.2 |

Table 2: SAR of Piperazine-Linked Aminopyridine Derivatives as BTK Inhibitors

| Compound | Key Structural Feature | BTK IC50 (µM) |

|---|---|---|

| 18d | Benzyloxy-substituted tetrahydroisoquinoline linker | 0.1 |

| 18e | Halogen substitution on terminal phenyl ring | 8.5 |

| 18f | Halogen substitution on terminal phenyl ring | 1.0 |

| 18g | Methoxy substitution on terminal phenyl ring | 0.2 |

These examples underscore the power of rational design principles in the optimization of the this compound scaffold to yield highly potent and selective drug candidates.

Exploration of 6 4 Methylpiperazin 1 Yl Pyridin 2 Amine As a Research Scaffold Excluding Clinical Applications

Application in Fundamental Organic Chemistry Research

The structural combination of a pyridine (B92270) ring, a secondary amine, and a piperazine (B1678402) moiety endows 6-(4-Methylpiperazin-1-yl)pyridin-2-amine with a rich chemical reactivity, making it a valuable building block in synthetic organic chemistry.

The this compound framework is a key intermediate in the synthesis of a variety of more complex molecules. Its primary amine and the secondary amine within the piperazine ring offer multiple sites for chemical modification, allowing for the construction of diverse molecular architectures. For instance, this scaffold is integral to the synthesis of certain kinase inhibitors, where the aminopyridine core acts as a crucial pharmacophore for binding to the ATP pocket of kinases. The synthesis of these complex inhibitors often involves multi-step reaction sequences where the initial scaffold is elaborated with various functional groups to achieve desired potency and selectivity.

One notable example is its use in the development of imidazo[4,5-b]pyridine-based kinase inhibitors. In these syntheses, the aminopyridine moiety of the scaffold can undergo cyclization reactions to form the fused imidazole (B134444) ring system characteristic of this class of inhibitors. Furthermore, the N-methylpiperazine group often plays a crucial role in conferring desirable pharmacokinetic properties, such as aqueous solubility and the ability to interact with the solvent-exposed regions of target proteins.

The versatility of this scaffold is further demonstrated by its incorporation into compounds targeting other biological systems. For example, it has been used as a starting material for the synthesis of ligands for various receptors by modifying the pyridine or piperazine rings through reactions such as Suzuki couplings or Buchwald-Hartwig aminations, demonstrating its utility in generating libraries of compounds for high-throughput screening. acs.orgnih.gov

The nitrogen atoms in the pyridine and piperazine rings of this compound make it an excellent candidate as a ligand for transition metals. Aminopyridine derivatives are known to form stable complexes with a variety of metals, including palladium, platinum, copper, and nickel. nih.govresearchgate.netekb.eg These complexes have potential applications in catalysis.

For example, palladium(II) complexes with pyridine-based ligands have been shown to be effective catalysts in cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.govmdpi.com The electronic properties of the pyridine ring and the nature of the substituents can influence the catalytic activity of the metal center. The presence of the N-methylpiperazine group in this compound could modulate the electronic and steric environment of the metal center, potentially leading to catalysts with unique reactivity and selectivity. nih.gov

While specific studies focusing solely on the organometallic complexes of this compound are not extensively documented in the provided search results, the well-established coordination chemistry of aminopyridines suggests its potential in this area. nih.govresearchgate.netekb.eg The bidentate or potentially tridentate nature of this ligand could be exploited to create well-defined metal complexes for various catalytic transformations, including C-C and C-N bond formation reactions. nih.govmdpi.com

Contributions to Medicinal Chemistry Research and Target Engagement Studies

The this compound scaffold is a prominent feature in numerous compounds designed for medicinal chemistry research. Its structural motifs are frequently found in molecules developed to interact with specific biological targets, enabling detailed studies of target engagement and mechanism of action.

Kinases: The aminopyridine core of the scaffold is a well-established "hinge-binding" motif in a multitude of kinase inhibitors. uniroma1.itnih.gov This structural element mimics the adenine (B156593) part of ATP, allowing it to form key hydrogen bonds with the backbone of the kinase hinge region. This interaction anchors the inhibitor in the ATP-binding pocket, leading to competitive inhibition. nih.govyoutube.com

Derivatives of this compound have been instrumental in the development of inhibitors for various kinases, including Aurora kinases and glycogen (B147801) synthase kinase-3β (GSK-3β). nih.govresearchgate.net In these inhibitors, the N-methylpiperazine moiety often extends into the solvent-exposed region of the kinase, where it can be modified to enhance potency, selectivity, and pharmacokinetic properties. researchgate.net For instance, docking studies of some 2-(4-aryl-2-methylpiperazin-1-yl)-pyrimidin-4-ones, which share a similar piperazine-heterocycle motif, revealed that the phenyl group on the piperazine can engage in cation-π and CH-π interactions with the kinase. researchgate.net

| Kinase Target | Compound Scaffold | Key Interactions |

|---|---|---|

| Aurora Kinases | Imidazo[4,5-b]pyridine | Aminopyridine core binds to the kinase hinge region. |

| GSK-3β | Pyrimidin-4-one | Piperazine moiety interacts with the solvent-exposed region. |

| c-Jun N-terminal kinases (JNK) | Aminopyridine | High selectivity over other MAP kinases. nih.gov |

Nitric Oxide Synthases (NOS): The 2-aminopyridine (B139424) scaffold is also a key feature in the design of inhibitors for nitric oxide synthases, particularly the neuronal isoform (nNOS). nih.goveurekaselect.comnih.gov Structure-activity relationship (SAR) studies on a series of 6-phenyl-2-aminopyridines have demonstrated that modifications at the 6-position of the aminopyridine ring significantly impact potency and selectivity. nih.govebi.ac.uk A quantitative structure-activity relationship (QSAR) study suggested that the iNOS inhibitory activity of 2-aminopyridines is influenced by the hydrophobic nature of substituents at the 6-position. eurekaselect.comresearchgate.net

Derivatives containing the piperazine and pyridine moieties are frequently explored for their interactions with various G-protein coupled receptors (GPCRs), including serotonin (B10506) (5-HT) receptors. researchgate.netmdpi.comnih.govnih.gov The basic nitrogen of the piperazine ring is often a key pharmacophoric element that interacts with acidic residues in the transmembrane domains of these receptors. mdpi.com

While direct studies on this compound itself are limited in the search results, numerous analogs have been synthesized and evaluated for their serotonin receptor activity. For example, a series of novel 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives displayed potent 5-HT reuptake inhibitory activity. sci-hub.st Another study on new triazine derivatives incorporating a 4-methylpiperazin-1-yl group identified potent and selective ligands for the 5-HT6 receptor. mdpi.com These studies highlight the utility of the piperazine-pyridine scaffold in designing molecules that can modulate serotonergic signaling, providing valuable tools for studying the roles of different 5-HT receptor subtypes.

| Serotonin Receptor Target | Compound Scaffold | Observed Activity |

|---|---|---|

| 5-HT Reuptake | 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one | Potent inhibition. sci-hub.st |

| 5-HT6 Receptor | 6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine | Potent and selective ligands. mdpi.com |

| 5-HT1A, 5-HT2A, D2 Receptors | Indazole and piperazine derivatives | Multi-target ligands. nih.gov |

The piperazine nucleus is a well-known privileged structure in medicinal chemistry and is found in many biologically active compounds, including those with antimicrobial properties. derpharmachemica.combenthamdirect.comapjhs.com The combination of a piperazine ring with a pyridine moiety has been explored for the development of new antimicrobial agents. nih.gov

The mechanism of action for such compounds can be multifaceted. For some piperazine-containing polymers, the proposed mechanism involves electrostatic interactions between the positively charged quaternary ammonium (B1175870) groups (which can be formed from the piperazine nitrogens) and the negatively charged microbial cell wall, leading to cell lysis. nih.gov Other studies on pyrimidine-piperazine hybrids suggest that these molecules can act as potent antimicrobial agents against various pathogenic bacteria, with some compounds showing strong activity against K. pneumoniae and E. faecium. researchgate.net In silico studies of these hybrids have pointed towards penicillin-binding protein 3 as a potential target. researchgate.net

Furthermore, N-substituted piperazinyl derivatives have been reported to inhibit the formation of the 70S initiation complex in bacterial protein biosynthesis. mdpi.com The structural versatility of the this compound scaffold allows for the synthesis of a wide array of derivatives that can be tested to elucidate specific mechanisms of antimicrobial action and to develop agents that can overcome existing drug resistance. derpharmachemica.combenthamdirect.commdpi.com

In Vitro Anticancer Activity and Mechanism of Action Studies (Cellular Level)

The this compound framework is a core component in several classes of compounds investigated for their anticancer properties. Research has demonstrated that derivatives incorporating this scaffold exhibit significant cytotoxic and antiproliferative effects against various cancer cell lines in vitro. The mechanism of action is often linked to the inhibition of key cellular processes like cell cycle progression and the induction of programmed cell death (apoptosis).